molecular formula C12H12FNO2 B8487782 1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione

1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione

Cat. No.: B8487782
M. Wt: 221.23 g/mol
InChI Key: PLBRNQFSQFTVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H12FNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-4H,5-8H2

InChI Key

PLBRNQFSQFTVKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-bromo-ethyl)-4-fluoro-benzene (587 mg, 3.7 mmol) and pyrrolidine-2,5-dione (succinimide, 733.3 mg, 7.4 mmol) in dimethylformamide (15 ml) was added potassium carbonate (2.0 g, 14.8 mmol) and sodium iodide (277 mg, 1.9 mmol). The reaction mixture was warmed to 60° C. and kept at 60° C. overnight with stirring. The reaction mixture was cooled to room temperature and concentrated in vacuo. The concentrate was diluted with ethyl acetate and washed twice with a saturated sodium bicarbonate aqueous solution, twice with water, once with brine, and concentrated in vacuo. The residue was purified by silica gel chromatography (100% ethylacetate) to afford 1-[2-(4-fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione 309 (570 mg, 2.6 mmol, 70%) as a solid. 1H NMR (CDCl3) δ 7.14 (m, 2H), 6.94 (t, 2H), 3.68 (t, 2H), 2.84 (t, 2H), 2.63 (s, 4H).
Quantity
587 mg
Type
reactant
Reaction Step One
Quantity
733.3 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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